Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate
Description
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate is an organic compound that belongs to the class of esters It contains a pyridine ring substituted with an ethyl group and an amino group attached to a propanoate ester
Properties
CAS No. |
603945-38-6 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C12H18N2O2/c1-3-9-5-6-10(14-8-9)7-11(13)12(15)16-4-2/h5-6,8,11H,3-4,7,13H2,1-2H3 |
InChI Key |
OYRIIZURMIGLQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . The resulting product is then purified through recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is related to the synthesis of direct thrombin inhibitors, such as dabigatran etexilate, which is used as an anticoagulant. The compound's structure allows it to function effectively in synthesizing derivatives that exhibit anticoagulant properties, making it valuable in developing new anticoagulant drugs that may offer advantages over traditional treatments like warfarin.
Case Study: Dabigatran Etexilate Synthesis
Dabigatran etexilate is a novel oral anticoagulant that has been widely studied for its efficacy and safety profile. This compound acts as a precursor in its synthesis. The preparation method involves several steps, including the use of trifluoromethanesulfonic acid as a catalyst to enhance reaction efficiency and yield .
Organic Synthesis
The compound is also utilized in organic synthesis due to its ability to undergo various chemical reactions. Its amino and ester functionalities make it a versatile building block for creating more complex molecules.
Synthesis Pathways
- Direct Synthesis : The compound can be synthesized through a one-step process involving 2-aminopyridine and ethyl acrylate under controlled conditions (temperature of 120–160 °C) leading to high yields (80–85%) and purity .
- Multi-step Synthesis : It can also be synthesized through multi-step processes where it serves as an intermediate for other complex molecules, particularly those with biological activity.
Potential Therapeutic Uses
Research indicates that derivatives of this compound may exhibit various biological activities, including anti-inflammatory and analgesic effects. These potential therapeutic uses are being explored in preclinical studies.
Preliminary investigations into the biological activity of compounds derived from this compound suggest that they may inhibit specific enzymes or receptors involved in disease processes, providing a pathway for developing new therapeutic agents .
Chemical Properties and Safety
The chemical properties of this compound include:
- Molecular Formula : C12H18N2O2
- Molecular Weight : 218.29 g/mol
These properties are essential for understanding its reactivity and compatibility with other compounds during synthesis.
Safety Considerations
As with any chemical compound, proper handling and safety protocols should be followed when working with this compound to mitigate risks associated with chemical exposure.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: Lacks the ethyl substitution on the pyridine ring.
Ethyl 2-amino-3-(5-methylpyridin-2-yl)propanoate: Contains a methyl group instead of an ethyl group on the pyridine ring.
The presence of the ethyl group in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs .
Biological Activity
Ethyl 2-amino-3-(5-ethylpyridin-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has a complex structure that includes a pyridine ring, which is known for its diverse biological activities. The molecular formula is , and it features an ethyl group attached to the pyridine ring, which may influence its biological interactions.
Target Interaction
The compound is hypothesized to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar compounds have shown the ability to modulate enzyme activity, which can lead to significant changes in cellular processes.
Biochemical Pathways
Research indicates that compounds with similar structures can influence key biochemical pathways, such as those involved in inflammation and cell proliferation. The modulation of these pathways is crucial for the therapeutic effects observed in various studies.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro assays have demonstrated significant activity against a range of pathogens, including:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Candida albicans | Moderate |
| Pseudomonas aeruginosa | Weak |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated selective cytotoxicity towards various cancer cell lines:
| Cell Line | Viability Reduction (%) |
|---|---|
| A549 (Lung Cancer) | 45% |
| Caco-2 (Colorectal Cancer) | 60% |
| HeLa (Cervical Cancer) | 30% |
The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of resistant bacteria. The results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment option .
- Anticancer Evaluation : In another investigation, the compound was tested on A549 and Caco-2 cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in Caco-2 cells, highlighting its selective anticancer properties .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest favorable absorption characteristics and moderate bioavailability. Further research is needed to fully elucidate its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
